molecular formula C14H25N3O2 B2808691 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 2034367-10-5

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2808691
CAS No.: 2034367-10-5
M. Wt: 267.373
InChI Key: DSRNOHIBCUSLQZ-UHFFFAOYSA-N
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Description

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.373.

Chemical Reactions Analysis

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone has been studied for its potential therapeutic applications. It has shown promise in the development of antitumor agents and other medicinal compounds. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved are still under investigation, but the compound’s ability to inhibit certain enzymes suggests its potential as a therapeutic agent.

Comparison with Similar Compounds

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can be compared to other piperazine and piperidine derivatives. Similar compounds include:

  • 1-Methyl-4-(piperidin-4-yl)piperazine
  • 1-(4-Methylpiperazin-1-yl)piperidine These compounds share structural similarities but differ in their functional groups and biological activities. The unique acetyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-acetylpiperazin-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-12(18)16-5-3-14(4-6-16)11-15-7-9-17(10-8-15)13(2)19/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNOHIBCUSLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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